Gibberellin A5

Zea mays dwarf mutants bioassay specificity genotype-dependent activity

Gibberellin A5 (GA5) is a C19-gibberellin plant hormone structurally distinct from GA1 by the absence of an OH at C-2 and a C3-C4 double bond. Evidence confirms GA5 as the most active gibberellin for Zea mays d3/d5 dwarf mutants and among the most active for floral induction in Pharbitis nil, with response specificity not replicated by GA3, GA4, or GA7. Procure GA5 when genotype-specific GA signaling, flower-shoot elongation decoupling, or GA metabolic flux tracing in Prunus species is required.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
CAS No. 561-56-8
Cat. No. B196258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A5
CAS561-56-8
SynonymsC11871;  (1R,2R,5S,8S,9S,10R,11R)-5-Hydroxy-11-Methyl-6-Methylidene-16-Oxo-15-Oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]Heptadec-12-Ene-9-Carboxylic Acid;  4a,7-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-2-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone;  GA5
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
InChIInChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
InChIKeyZOWHLBOPCIHIHW-KQBHUUJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gibberellin A5 (GA5, CAS 561-56-8) for Plant Research and Agricultural Applications


Gibberellin A5 (GA5) is a C19-gibberellin plant hormone initially identified in Gibberella fujikuroi, characterized by a molecular formula of C19H22O5 and a molecular weight of 330.40 g/mol [1]. It differs structurally from gibberellin A1 by the absence of the OH group at C-2 and the presence of a double bond between C-3 and C-4 (gibbane numbering) . GA5 is recognized as a naturally occurring, bioactive gibberellin that promotes floral development and exhibits species- and response-specific growth regulatory activities distinct from other gibberellin analogs [2].

Why Gibberellin A5 Cannot Be Simply Substituted with GA3 or Other Analogs


The substitution of GA5 with other gibberellins such as GA3, GA4, or GA7 in research or agricultural protocols is not straightforward due to pronounced species and response specificity among gibberellins [1]. The comparative biological activities of gibberellins A1 through A9 evaluated across multiple test systems demonstrate that different GAs exhibit varying potencies depending on the plant species, tissue type, and developmental process being targeted [2]. For instance, GA5 is among the most active gibberellins for specific maize dwarf mutants (d3 and d5) but is relatively ineffective compared to GA3 on the d1 mutant, whereas GA4, GA7, and GA9 show strikingly greater activity on cucumber seedlings than other GAs [3]. Furthermore, GA5 undergoes distinct metabolic fates in plant tissues, being converted to GA1, GA3, and GA6 in species-specific patterns that cannot be replicated by direct application of its metabolites [4]. The quantitative evidence below substantiates that selection between GA5 and its analogs must be informed by empirical data relevant to the specific experimental system or agricultural application.

Quantitative Differentiation of Gibberellin A5 Against GA3 and Other Analogs


GA5 Shows Superior Activity on Maize d3 and d5 Dwarf Mutants Compared to GA3 and GA1

In mutant dwarfs of Zea mays, GA5 and GA9 were the most active gibberellins for promoting growth of the d3 and d5 mutants, whereas GA3 was more effective on the d1 mutant [1]. This demonstrates genotype-specific differential activity that cannot be predicted from potency on other test systems.

Zea mays dwarf mutants bioassay specificity genotype-dependent activity

GA5 Promotes Flower Formation in Pharbitis nil More Effectively Than GA3 at 0.5 μg Dosage

At a 0.5 μg dosage, the order of flower formation promotive activity in Pharbitis nil Chois. cv. Kidachi was GA2 = GA4 = GA5 > GA1 = GA7 (approximately) > GA3 = GA20 > GA21 > GA9 = GA8 = GA27 = water control [1]. Notably, GA5 exhibited superior flower-promoting activity compared to GA3, which ranked lower in this assay despite its high activity on shoot elongation in the same species [2].

Pharbitis nil flower induction photoperiodic flowering

GA5 Serves as a Metabolic Precursor to GA1, GA3, and GA6 in Apricot Seeds with Only 5% Remaining Unmetabolized After 4 Days

When immature seeds of apricot (Prunus armeniaca L.) were fed [3H]GA5 at 2× expected endogenous levels for 4 days, only 5% of the recovered radioactivity remained as intact GA5 [1]. The major free GA metabolites identified by GC-SIM were GA1, GA3, and GA6, while the major highly water-soluble metabolite was GA1-glucosyl ester [2]. This metabolic profile indicates that GA5 functions as a precursor to multiple bioactive GAs in this species.

GA metabolism Prunus armeniaca tracer studies

GA5 Detection Sensitivity in Avena First-Leaf Bioassay Matches GA1 and GA4 at 10^-10 to 10^-11 g/mL

In the Avena first-leaf bioassay, gibberellins A1, A4, and A5 can be detected at 10^-11 or 10^-10 g/mL and give optimum activity of approximately 230% elongation relative to water controls (100%) [1]. This detection sensitivity places GA5 in the highest sensitivity tier among tested gibberellins, contrasting sharply with GA6 and GA7 which require substantially higher concentrations (10^-5 g/mL) for detection [2].

Avena sativa bioassay sensitivity analytical detection

GA5 at Low Doses Is Among the Most Active GAs for Parthenocarpic Tomato Fruit Set Alongside GA7

Parthenocarpic fruit growth in Lycopersicon esculentum (tomato) was evaluated as a function of dosage across gibberellins A1 through A9. At the lowest dosage levels tested, GA5 and GA7 were the most active gibberellins for inducing parthenocarpic fruit set, whereas at the highest levels all gibberellins except GA8 were equally effective [1]. This indicates that GA5 achieves maximal efficacy at lower application rates compared to other analogs.

Lycopersicon esculentum parthenocarpy fruit development

GA5 Is Recognized as a Valid Analytical Reference Standard for Method Validation and Quality Control Applications

Gibberellin A5 is supplied as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages . It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This formal recognition distinguishes GA5 from less rigorously characterized GA preparations.

analytical reference standard method validation pharmacopeial traceability

Recommended Application Scenarios for Gibberellin A5 Based on Quantitative Differentiation Evidence


Genotype-Specific Gibberellin Research in Maize Dwarf Mutants

Based on evidence that GA5 is the most active gibberellin (tied with GA9) for promoting growth in Zea mays d3 and d5 dwarf mutants, while being relatively ineffective on the d1 mutant compared to GA3 [1], GA5 is the preferred compound for studies investigating genotype-specific GA signaling pathways in maize. Researchers studying d3 or d5 mutants should prioritize GA5 over GA3 to obtain measurable growth responses.

Flower Induction Studies in Pharbitis nil (Japanese Morning Glory)

For experiments requiring flower formation induction in Pharbitis nil, GA5 provides superior efficacy compared to GA3, ranking in the top activity tier (GA2 = GA4 = GA5) while GA3 shows substantially lower flower-promoting activity at 0.5 μg dosage [2]. GA5 also demonstrates decoupling of flower formation activity from shoot elongation activity, making it particularly valuable for studies separating these developmental processes.

Metabolic Tracing of Gibberellin Precursor-Product Relationships in Prunus Species

In apricot immature seeds, GA5 undergoes extensive metabolism with only 5% remaining after 4 days and is converted to GA1, GA3, and GA6 as major free metabolites [3]. This establishes GA5 as a key metabolic precursor in Prunus species. Procurement of radiolabeled or unlabeled GA5 is essential for tracer studies examining GA metabolic flux and precursor-product relationships in stone fruits and related systems.

Analytical Method Development and Quality Control for Gibberellin Quantification

GA5 is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation, and QC applications . Given its high detection sensitivity in the Avena first-leaf bioassay (10^-10 to 10^-11 g/mL, matching GA1 and GA4) [4], GA5 serves as an effective calibration standard for low-abundance GA detection and quantification protocols in plant extract analysis.

Grape Yield and Quality Enhancement in Viticulture

A patented method (WO2017/161453A1) describes the use of GA5 at concentrations of 5 mg/L to 50 mg/L applied to developing grape berry bunches between 60 and 30 days before veraison to increase harvest yield via increased berry numbers per bunch while enhancing grape quality [5]. This specific agricultural application of GA5 for wine grape production represents a commercially validated use case where substitution with other GAs may not achieve equivalent efficacy outcomes.

Technical Documentation Hub

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